molecular formula C22H23NO6 B1627834 Ethylrhoeagenine CAS No. 2650-36-4

Ethylrhoeagenine

Cat. No.: B1627834
CAS No.: 2650-36-4
M. Wt: 397.4 g/mol
InChI Key: RKBDCPZCGRWNMP-SJBKTWHCSA-N
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Description

Ethylrhoeagenine (Iz) is a minor isoquinoline alkaloid first isolated from the capsules of Papaver nudicaule (wild poppy) alongside other alkaloids such as stylopine (Ia), glaucamine (Ic), rhoeagenine (Id), and rhoeadine (Ie) . The compound’s name suggests a structural relationship to rhoeagenine (Id), likely differing by an ethyl substituent, but confirmatory data are sparse.

Properties

CAS No.

2650-36-4

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(1R,14R,24S)-24-ethoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene

InChI

InChI=1S/C22H23NO6/c1-3-24-22-18-13(4-5-15-21(18)28-11-25-15)19-20(29-22)14-9-17-16(26-10-27-17)8-12(14)6-7-23(19)2/h4-5,8-9,19-20,22H,3,6-7,10-11H2,1-2H3/t19-,20-,22+/m1/s1

InChI Key

RKBDCPZCGRWNMP-SJBKTWHCSA-N

SMILES

CCOC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC6=C(C=C5CCN4C)OCO6

Isomeric SMILES

CCO[C@@H]1C2=C(C=CC3=C2OCO3)[C@@H]4[C@H](O1)C5=CC6=C(C=C5CCN4C)OCO6

Canonical SMILES

CCOC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC6=C(C=C5CCN4C)OCO6

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Alkaloids

Compound Name Structural Feature Isolation Source Abundance Known Activities
This compound Likely ethylated rhoeagenine derivative Papaver nudicaule capsules Minor Not reported
Rhoeagenine Base structure (unmodified) Papaver nudicaule capsules Moderate Antioxidant, mild cytotoxicity
Stylopine Tetrahydroprotoberberine skeleton Papaver species High Antispasmodic, antimicrobial
Glaucamine Glaucine-like methoxy groups Papaver nudicaule Low Bronchodilator, psychoactive
Rhoeadine Rhoeadan-type framework Papaver rhoeas Moderate Sedative, antitussive

Structural and Functional Differences

  • This compound vs. Rhoeagenine : this compound is hypothesized to differ from rhoeagenine by an ethyl group substitution, which may alter lipophilicity and bioavailability. However, without crystallographic or synthetic data, this remains speculative .
  • This compound vs. Stylopine: Stylopine’s tetrahydroprotoberberine core contrasts with this compound’s simpler benzylisoquinoline structure, leading to divergent pharmacological profiles. Stylopine’s antispasmodic effects are well-documented, whereas this compound’s bioactivity is uncharacterized.
  • This compound vs.

Analytical Differentiation

This compound and its analogs can be distinguished via:

  • Chromatography : HPLC or TLC profiles would show retention time differences due to ethyl-group-induced polarity changes .
  • Spectroscopy : MS fragmentation patterns and NMR chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl groups) could confirm structural variations .

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